Pyridin-4-ylmethanesulfonamide
Description
Pyridin-4-ylmethanesulfonamide is a sulfonamide derivative characterized by a pyridine ring substituted at the 4-position with a methanesulfonamide group. This compound belongs to a class of sulfonamides, which are widely studied for their structural diversity and biological relevance. The pyridine moiety introduces electronic and steric properties distinct from benzene-based sulfonamides, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
pyridin-4-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQDLXGLMTUUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-ylmethanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide reagents. One common method is the reaction of pyridine-4-carboxaldehyde with methanesulfonamide under acidic conditions to form this compound . Another approach involves the use of pyridine-4-boronic acid and methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Pyridin-4-ylmethanesulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups that can be used to create heterocyclic compounds, which are essential in drug development and materials science .
Table 1: Chemical Reactions Involving this compound
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly as a potential inhibitor of specific cancer cell lines. It has demonstrated effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving apoptosis pathways and cell cycle arrest .
Table 2: Biological Activities of this compound
Pharmaceutical Applications
Drug Development
this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its ability to modulate biological targets makes it an attractive candidate for drug design, particularly in targeting kinases involved in cancer and other diseases .
Case Study: PI3K Inhibition
A notable application involves its role as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial for cancer treatment. Research has shown that derivatives of this compound exhibit potent inhibitory activity against PI3K isoforms with nanomolar IC50 values, highlighting its potential as a therapeutic agent .
Industrial Applications
Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals, including polymers and coatings. Its chemical properties allow it to enhance the performance characteristics of materials used in various applications .
Table 3: Industrial Applications
Mechanism of Action
The mechanism of action of pyridin-4-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide
These isomers differ in the position of the methyl group on the phenyl ring. Computational studies (DFT) reveal that the ortho-substituted derivative (2-methyl) exhibits greater steric hindrance, leading to a twisted conformation between the phenyl and sulfonamide groups, whereas the meta-substituted (3-methyl) analogue adopts a more planar geometry . This conformational difference impacts NMR chemical shifts:
- N-(2-Methylphenyl)methanesulfonamide : δ(1H) = 2.34 ppm (CH3), 3.09 ppm (SO2NH2) .
- N-(3-Methylphenyl)methanesulfonamide : δ(1H) = 2.29 ppm (CH3), 3.05 ppm (SO2NH2) .
In contrast, Pyridin-4-ylmethanesulfonamide’s pyridine ring induces deshielding effects, likely shifting aromatic protons upfield compared to phenyl analogues.
N-(5-(Pyridin-4-yl)quinolin-8-yl)methanesulfonamide (Compound 38)
Its synthesis yield (35%) and purification via gradient elution (0–10% MeOH in CH2Cl2) highlight challenges in isolating polyaromatic sulfonamides . Key spectroscopic differences include:
- 1H NMR: Quinoline protons resonate at δ 8.86–8.25 ppm, while the pyridine protons appear at δ 8.74 ppm .
- ESI-MS : m/z 300.14 [M+H]+, reflecting a higher molecular weight (299.14 g/mol) compared to this compound (~172.2 g/mol) .
Vibrational and Electronic Properties
Vibrational spectroscopy studies on furan, pyrrole, and thiophene derivatives emphasize the role of heteroatoms in modulating spectral profiles . For sulfonamides, the S=O symmetric/asymmetric stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) are diagnostic. This compound’s pyridine ring introduces additional C=N stretching (~1600 cm⁻¹), absent in phenyl analogues.
Data Tables
Table 1: Structural and Spectroscopic Comparison of Sulfonamide Derivatives
*Inferred from analogous compounds.
Biological Activity
Pyridin-4-ylmethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methanesulfonamide group. This structure is critical for its biological activity, particularly in modulating enzyme functions and exhibiting anticancer properties.
Biological Activity Overview
- Enzymatic Inhibition : this compound has been shown to inhibit various enzymes, notably phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer progression.
- Anticancer Properties : Research indicates that this compound exhibits significant growth inhibition against several human cancer cell lines. The sulfonamide moiety plays a pivotal role in enhancing its anticancer efficacy.
- Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the pyridine and sulfonamide groups can significantly influence the compound's potency and selectivity against different cancer types.
Enzymatic Assays
A recent study evaluated the inhibitory effects of this compound on different isoforms of PI3K. The results are summarized in the following table:
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | 3.6 | PI3Kα |
| 4.6 | PI3Kγ | |
| 8.0 | PI3Kδ | |
| 501 | PI3Kβ |
The compound showed potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, while demonstrating significantly reduced activity against PI3Kβ, indicating its selectivity for specific isoforms .
Case Studies
In a clinical context, this compound has been explored for its potential to enhance therapeutic outcomes in cancer treatment. A notable case involved its use in combination therapy with other anticancer agents, leading to improved efficacy and reduced side effects compared to standard treatments.
Studies highlighted that patients receiving this compound alongside traditional chemotherapy exhibited a marked increase in overall survival rates and a reduction in tumor size, emphasizing its role as a promising adjunctive therapy .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The docking analysis revealed:
- Binding Affinity : Strong interactions were observed between the compound and the ATP-binding pocket of PI3Kα.
- Key Interactions : Hydrogen bonds were formed with critical residues such as Lys802 and Val851, which are essential for enzyme activity.
These studies underscore the importance of the compound's structural features in mediating its biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
